molecular formula C6H12ClN B6589816 bicyclo[2.2.0]hexan-1-amine hydrochloride CAS No. 79368-56-2

bicyclo[2.2.0]hexan-1-amine hydrochloride

Cat. No.: B6589816
CAS No.: 79368-56-2
M. Wt: 133.62 g/mol
InChI Key: VTACWTJJZCERLE-UHFFFAOYSA-N
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Description

Bicyclo[2.2.0]hexan-1-amine hydrochloride is a bicyclic amine compound with the molecular formula C6H12ClN. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclobutane rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.0]hexan-1-amine hydrochloride typically involves the following steps:

    Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction to form the bicyclic structure.

    Amine Introduction:

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by efficient purification processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.0]hexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[2.2.0]hexan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.0]hexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.0]hexan-1-amine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, where specific structural features are required.

Properties

CAS No.

79368-56-2

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

bicyclo[2.2.0]hexan-1-amine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c7-6-3-1-5(6)2-4-6;/h5H,1-4,7H2;1H

InChI Key

VTACWTJJZCERLE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CC2)N.Cl

Purity

95

Origin of Product

United States

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